

Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(3-(Benzyloxy)phenyl)propanoic acid

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In-Depth Technical Guide: 3-(3-(benzyloxy)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(3-(benzyloxy)phenyl)propanoic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for researchers.

Core Physical and Chemical Properties

While comprehensive experimental data for **3-(3-(benzyloxy)phenyl)propanoic acid** is not readily available, the following table summarizes its known and predicted properties.

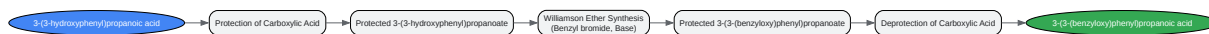
Property	Value	Source/Method
CAS Number	57668-34-5	[1]
Molecular Formula	C ₁₆ H ₁₆ O ₃	[1]
Molecular Weight	256.30 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	79.5-88.5 °C	[2]
Boiling Point	No data available	
Solubility	No specific data available. Expected to be soluble in organic solvents like methanol and chloroform based on the properties of similar compounds.	
pKa (Predicted)	No experimental data available. The pKa of the similar compound 3-(benzyloxy)propanoic acid is predicted to be 4.30 ± 0.10.	

Synthesis and Purification

Detailed experimental protocols for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid** are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles.

A common method for the synthesis of such a compound would involve the Williamson ether synthesis to introduce the benzyl group, followed by reactions to construct the propanoic acid side chain. A potential synthetic workflow is outlined below.

Logical Synthesis Workflow



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Caption: A potential synthetic pathway for **3-(3-(benzyloxy)phenyl)propanoic acid**.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for this specific synthesis is not available. However, a general procedure based on the logical workflow would involve:

- **Protection of the carboxylic acid:** The carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid would likely be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent it from reacting in the subsequent step.
- **Williamson Ether Synthesis:** The protected 3-(3-hydroxyphenyl)propanoate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to form the benzyl ether.
- **Deprotection:** The protecting group on the carboxylic acid would then be removed, typically by hydrolysis under acidic or basic conditions, to yield the final product, **3-(3-(benzyloxy)phenyl)propanoic acid**.

Purification:

Purification of the final product would likely involve standard techniques such as:

- **Extraction:** To separate the product from the reaction mixture.
- **Crystallization:** To obtain the compound in a pure, solid form.
- **Chromatography:** Techniques like column chromatography could be employed for further purification if necessary.

Spectral and Analytical Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **3-(3-(benzyloxy)phenyl)propanoic acid** are not available in the public domain. For research purposes, it is crucial to obtain experimental spectra for structural confirmation. Below are the expected characteristic signals based on the structure of the molecule.

Expected Spectroscopic Features

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenyl and benzyl rings.- A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.0 ppm).- Two triplets for the methylene protons of the propanoic acid side chain (-CH₂CH₂COOH) (approx. 2.6 and 2.9 ppm).- A broad singlet for the carboxylic acid proton (-COOH), which can vary in chemical shift.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm).- Multiple signals in the aromatic region (approx. 110-160 ppm).- A signal for the benzylic methylene carbon (approx. 70 ppm).- Signals for the methylene carbons of the propanoic acid side chain.
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carbonyl group (approx. 1700-1725 cm⁻¹).- C-O stretching bands for the ether linkage.- C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of the compound (256.30 g/mol).- Characteristic fragmentation patterns, likely involving the loss of the benzyl group and cleavage of the propanoic acid side chain.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or any associated signaling pathways of **3-(3-(benzyloxy)phenyl)propanoic acid**.

However, the structurally related compound, 3-phenylpropanoic acid, is a known metabolite and has been studied for its biological effects. For instance, gut microbiota-derived 3-phenylpropionic acid has been shown to promote intestinal epithelial barrier function via Aryl Hydrocarbon Receptor (AhR) signaling.[3]

Derivatives of aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] For example, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, which may have implications for treating neuropathic pain.[5][6]

Given these activities of related compounds, it is plausible that **3-(3-(benzyloxy)phenyl)propanoic acid** could be investigated for similar biological roles. Research in this area would require experimental screening and target validation studies.

Potential Research Workflow for Biological Activity Screening



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Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of **3-(3-(benzyloxy)phenyl)propanoic acid**. While some fundamental data has been established, a significant portion of its experimental characterization, including detailed spectroscopic data and biological activity, remains to be elucidated. The provided hypothetical synthetic route and expected analytical features offer a starting point for

researchers interested in working with this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

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